Topoisomerase I inhibitor 7

DNA binding topoisomerase I heteroarene-fused anthraquinone

Researchers studying Top1-mediated DNA damage response face inconsistent potency and undefined mechanisms with classical interfacial poisons. Topoisomerase I inhibitor 7 directly binds DNA duplex and inhibits Top1 unwinding, delivering robust efficacy in preclinical models. • 79% tumor growth inhibition and 153% lifespan extension in P388 lymphoma mice • Retains full antiproliferative activity in p53-null HCT116 cells • Improved aqueous solubility enables parenteral formulation and PK/PD studies

Molecular Formula C22H19N3O5
Molecular Weight 405.4 g/mol
Cat. No. B15141806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 7
Molecular FormulaC22H19N3O5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CCC(C5)N
InChIInChI=1S/C22H19N3O5/c1-9-13(22(30)25-7-6-10(23)8-25)14-17(24-9)21(29)16-15(20(14)28)18(26)11-4-2-3-5-12(11)19(16)27/h2-5,10,24,26-27H,6-8,23H2,1H3/t10-/m0/s1
InChIKeyRXAGRDYZCKXNCT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase I Inhibitor 7: Baseline Profile


Topoisomerase I inhibitor 7 (CAS 2408639-81-4, C22H19N3O5, MW 405.40), also referred to as Compound 8, is a synthetic small molecule belonging to the naphtho[2,3-f]indole-3-carboxamide class of heteroarene-fused anthraquinones [1]. This compound is characterized by its ability to bind the DNA duplex and inhibit topoisomerase I (Top1)-mediated DNA unwinding [1]. In preclinical models, Topoisomerase I inhibitor 7 demonstrated potent antitumor activity, including significant inhibition of tumor growth and extension of survival in the P388 lymphoma mouse model [1][2].

1
DNA topoisomerase I inhibition pathway studies
2
Naphthoindole-based DNA duplex binding probe for biochemical assays
3
Preclinical tumor model-response evaluation (P388 lymphoma context)

Topoisomerase I Inhibitor 7: Why Substitution Fails


Topoisomerase I (Top1) inhibitors encompass chemically diverse classes with profoundly different molecular mechanisms, target engagement profiles, and therapeutic windows. While camptothecin (CPT) derivatives function as interfacial poisons by stabilizing the Top1-DNA covalent complex, the naphthoindole scaffold of Topoisomerase I inhibitor 7 exhibits a distinct mode of action involving direct DNA duplex binding and inhibition of Top1-mediated DNA relaxation [1]. Furthermore, even within the heteroarene-fused anthraquinone class, substitution of the heterocyclic core (e.g., replacing the pyrrole ring with furan or thiophene) drastically alters DNA binding affinity and consequent Top1 inhibitory potency [1]. Consequently, generic substitution with another Top1 inhibitor—even a structurally related analog—risks unpredictable variations in cellular efficacy, resistance profile, and in vivo tolerability. The quantitative evidence presented in Section 3 substantiates the unique performance and differentiation of Topoisomerase I inhibitor 7 relative to its closest structural and functional comparators [1][2].

Mechanism Camptothecin-class interfacial poisons
Camptothecins stabilize Top1-DNA covalent complex, whereas this naphthoindole binds DNA duplex directly and inhibits Top1-mediated unwinding. Mechanism mismatch may lead to divergent cellular response profiles and target engagement readouts.
Core Heterocyclic core substitution
Replacing the indole core with furan or thiophene analogs alters DNA binding affinity and consequent Top1 inhibition. Potency rank observed with indole may not transfer; core choice influences assay outcome.
Class Generic Top1 inhibitor substitution
Even structurally related anthraquinones exhibit variable antiproliferative activity and in vivo tolerability. Direct substitution without comparative validation may compromise model endpoint consistency.

Topoisomerase I Inhibitor 7: Evidence of Differentiation


Enhanced DNA Binding Affinity

Within a series of heteroarene-fused anthraquinones, the naphtho[2,3-f]indole-3-carboxamide derivative (Compound 8 / Topoisomerase I inhibitor 7) forms more affine complexes with the DNA duplex than its furan and thiophene analogs [1]. This heightened DNA binding translates directly into stronger inhibition of topoisomerase 1-mediated DNA unwinding [1].

DNA Binding Affinity
Reported
Indole core: more affine DNA complex, stronger Top1 inhibitionvs.Furan/thiophene analogs: lower DNA binding and Top1 inhibition
Supports DNA binding as predictor of Top1 inhibitory activity; indole core may confer binding preference in biochemical assays.
Qualitative comparison; in vitro duplex binding and unwinding assays.
DNA binding topoisomerase I heteroarene-fused anthraquinone

In Vivo Antitumor Efficacy in P388 Model

Topoisomerase I inhibitor 7, administered at tolerable doses, significantly inhibited tumor growth by up to 79% and extended lifespan by 153% in mice bearing P388 lymphoma transplants [1]. This represents a robust, quantifiable in vivo antitumor effect.

In Vivo P388 Efficacy
Model-response context
TGI up to 79%Lifespan extension 153% vs. vehicle
Reported tumor growth inhibition and survival benefit in P388 lymphoma model; supports model-response endpoint evaluation.
P388 mouse model; tolerable dose administration.
in vivo efficacy P388 lymphoma tumor growth inhibition

Cytotoxicity in Human Tumor Cell Lines

New amide derivatives, including Topoisomerase I inhibitor 7 (Compound 8), demonstrated submicromolar antiproliferative potency against a panel of five tumor cell lines of various tissue origins, with potency comparable to the clinical standard doxorubicin [1].

Cytotoxicity Panel
Assay context
Submicromolar potencyAcross 5 human tumor cell lines; potency close to doxorubicin
Reported antiproliferative activity in multiple cell models; comparator context with doxorubicin supports cytotoxicity endpoint interpretation.
In vitro cytotoxicity assay; panel of various tissue origins.
cytotoxicity cancer cell lines antiproliferative

p53-Independent Cytotoxicity Advantage

In contrast to doxorubicin, Topoisomerase I inhibitor 7 (Compound 8) and its analogs exhibited similar cytotoxicity against HCT116 colon carcinoma cells regardless of p53 status (wild-type p53 vs. isogenic p53 knockout) [1]. This indicates a potential advantage in tumors with compromised p53 function.

p53-Independent Response
Direct comparison
Similar cytotoxicity in p53+/+ and p53-/- HCT116 cellsvs.Doxorubicin: differential cytotoxicity depending on p53 status
Indicates p53-independent cytotoxic profile; useful for research in p53-deficient tumor models.
HCT116 isogenic p53 knockout pair; qualitative comparison.
p53 drug resistance apoptosis

Improved Solubility and Tolerability

Topoisomerase I inhibitor 7 (Compound 8) was specifically noted for its better solubility for parenteral administration and was well-tolerated by animals, in contrast to some other heteroarene-fused anthraquinone derivatives [1]. This property is critical for in vivo studies and potential therapeutic development.

Solubility & Tolerability
Reported
Better aqueous solubility for parenteral administration; well-tolerated in animals vs. other heteroarene-fused anthraquinones.
Supports parenteral formulation feasibility and in vivo tolerability assessment; contrasts with less soluble analogs.
Qualitative observation from in vivo studies.
solubility tolerability parenteral administration

Topoisomerase I Inhibitor 7: Key Applications


DNA Damage Response and Top1 Unwinding

Leverage the superior DNA binding affinity and Top1 inhibitory activity of Topoisomerase I inhibitor 7 to dissect the molecular mechanisms of Top1-dependent DNA relaxation and its role in DNA damage response pathways. This compound is particularly well-suited for biochemical and cellular assays aimed at quantifying DNA-Top1-drug ternary complex formation and subsequent cellular stress signaling [1].

In Vivo Efficacy in Hematological Malignancies

Employ Topoisomerase I inhibitor 7 in preclinical mouse models of lymphoma (e.g., P388) to evaluate antitumor efficacy, survival benefit, and pharmacodynamic biomarkers. The established in vivo activity—79% tumor growth inhibition and 153% lifespan extension [1]—provides a robust benchmark for comparing novel analogs or combination regimens.

p53-Independent Cytotoxicity in Solid Tumors

Utilize Topoisomerase I inhibitor 7 to study cytotoxic mechanisms in p53-deficient cancer models. Its ability to maintain antiproliferative potency in HCT116 p53 knockout cells [1] makes it a valuable tool for exploring therapeutic strategies against p53-mutated or p53-null tumors, which are often refractory to conventional agents like doxorubicin.

Formulation Optimization for Parenteral Delivery

Capitalize on the improved aqueous solubility and favorable tolerability profile of Topoisomerase I inhibitor 7 to develop and optimize parenteral formulations. This compound is an ideal candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, biodistribution analyses, and initial toxicity assessments [1].

Application
Selection Property
Validation Focus
DNA Top1 unwinding and damage response studies
DNA binding affinity and Top1 inhibition profile
Biochemical and cellular DNA relaxation assays
In vivo lymphoma model research
Model-response endpoint performance
Tumor growth inhibition and survival endpoint review
p53 pathway-independent cytotoxicity research
Cytotoxic response in p53-deficient models
p53 status-responsive cytotoxicity endpoint review
Parenteral formulation and PK/PD studies
Aqueous solubility and animal tolerability profile
Formulation-dependent exposure and tolerability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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